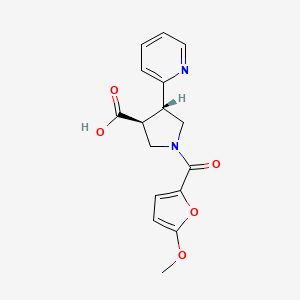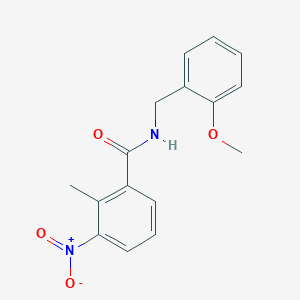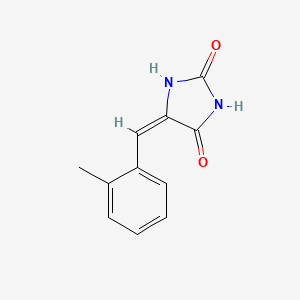
N-(1,2-diphenylethyl)benzamide
Vue d'ensemble
Description
"N-(1,2-diphenylethyl)benzamide" is a chemical compound that has been the subject of various studies due to its interesting chemical and physical properties. This compound, and its derivatives, are often analyzed for their molecular structure and potential applications in various fields.
Synthesis Analysis
The synthesis of N-(1,2-diphenylethyl)benzamide and its derivatives involves complex chemical processes. For example, Kariaka et al. (2014) discussed the synthesis of related compounds, highlighting the intricate steps involved in producing such chemicals (Kariaka et al., 2014).
Molecular Structure Analysis
The molecular structure of N-(1,2-diphenylethyl)benzamide and related compounds has been a subject of interest. Studies like those by Demir et al. (2016) offer insights into the crystal structure and spectral analysis of similar compounds, providing a deeper understanding of their molecular composition (Demir et al., 2016).
Chemical Reactions and Properties
Various research studies have delved into the chemical reactions and properties of N-(1,2-diphenylethyl)benzamide derivatives. For instance, Saeed et al. (2020) explored the synthesis, X-ray structure, and DFT calculations of antipyrine derivatives, which sheds light on the chemical behavior of such compounds (Saeed et al., 2020).
Physical Properties Analysis
The physical properties of N-(1,2-diphenylethyl)benzamide derivatives, including their solubility, melting points, and other physical characteristics, are crucial for understanding their potential applications. Research by Oztaslar & Arslan (2023) on similar compounds provides valuable insights into these aspects (Oztaslar & Arslan, 2023).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other substances, are key in determining the usability of N-(1,2-diphenylethyl)benzamide in various domains. Studies like those by Younes et al. (2020) offer significant insights into the chemical properties of related compounds (Younes et al., 2020).
Applications De Recherche Scientifique
1. Synthesis and Luminescence Studies
N-(1,2-diphenylethyl)benzamide and its derivatives have been studied for their potential in the synthesis of lanthanide coordination compounds. These compounds exhibit interesting properties such as luminescence, making them potentially useful in materials science and optical applications. The study by Kariaka et al. (2014) focused on the synthesis of these compounds and their luminescence characteristics, highlighting their potential in creating materials with unique optical properties (Kariaka et al., 2014).
2. Conformational Analysis in Catalysis
Another area of application is in conformational analysis to understand the structure-activity relationship in catalysis. Sakamoto et al. (2006) synthesized derivatives of N-(1,2-diphenylethyl)benzamide and examined their conformations using NMR spectroscopy. This research is crucial in deducing the active structures of these compounds as catalysts (Sakamoto et al., 2006).
3. Fluorescence and Data Storage Applications
The benzamide-based derivatives of N-(1,2-diphenylethyl)benzamide show promising applications in the field of data storage due to their fluorescence properties. Zheng et al. (2015) found that these compounds can switch between fluorescent states under different stimuli, making them suitable for applications in rewritable information storage and security inks (Zheng et al., 2015).
4. Anticancer and Antioxidant Activities
N-(1,2-diphenylethyl)benzamide derivatives have also been studied for their potential in medical applications, specifically in cancer treatment. Sulistyowaty et al. (2020) synthesized derivatives and evaluated their cytotoxic and antioxidant activities, finding significant potential in combating cancer cells (Sulistyowaty et al., 2020).
5. Antitubercular Activity
In the field of infectious diseases, derivatives of N-(1,2-diphenylethyl)benzamide have been synthesized for their potential anti-tubercular activities. Dighe et al. (2012) reported on the synthesis of such compounds and their screening for anti-tubercular properties, showcasing the broad spectrum of biomedical applications of these compounds (Dighe et al., 2012).
Safety and Hazards
While specific safety and hazard information for “N-(1,2-diphenylethyl)benzamide” is not available in the retrieved papers, general safety measures for handling benzamides include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, and avoiding dust formation .
Propriétés
IUPAC Name |
N-(1,2-diphenylethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO/c23-21(19-14-8-3-9-15-19)22-20(18-12-6-2-7-13-18)16-17-10-4-1-5-11-17/h1-15,20H,16H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFLPXXUBDQAKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(phenoxymethyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5517748.png)
![2-cyclopropyl-9-[(4-fluoro-2-methylphenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5517761.png)
![N-(3-acetylphenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5517768.png)
![1-[(4-methoxyphenyl)acetyl]indoline](/img/structure/B5517769.png)


![N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5517786.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5517790.png)




![methyl 3-{[(2-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5517843.png)
![N-{[2-(dimethylamino)-1,3-thiazol-4-yl]methyl}-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5517849.png)